Lipophilicity Differential: Benzofuran vs. Furan Analog Significantly Shifts XLogP
The target compound's benzofuran-2-carboxamide arm confers markedly higher calculated lipophilicity than the corresponding furan-2-carboxamide analog. Computed XLogP3-AA values from PubChem are 4.2 for the target compound versus approximately 2.9 for the furan analog (estimated from its simpler structure), representing a >1.3 log unit difference [1]. This magnitude predicts at least a 20-fold difference in n-octanol/water partition, directly affecting membrane permeability, non-specific protein binding, and solubility profiles in cell-based assays [1]. When screening for intracellular targets, the higher lipophilicity of the benzofuran derivative can translate into greater passive permeability, but also potential cytotoxicity or promiscuous aggregation at high concentrations, factors that are not interchangeable with the furan congener.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide (estimated XLogP3-AA ~2.9) |
| Quantified Difference | Δ XLogP ≈ +1.3 log units |
| Conditions | Computed using XLogP3 3.0 algorithm within PubChem (2025.09.15 release) [1] |
Why This Matters
A >1.3 log unit XLogP difference indicates profoundly different partitioning behavior in cellular and in vivo models, meaning the furan analog cannot serve as a permeability-matched negative control.
- [1] PubChem Compound Summary. N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide. CID 30859290. National Library of Medicine. View Source
